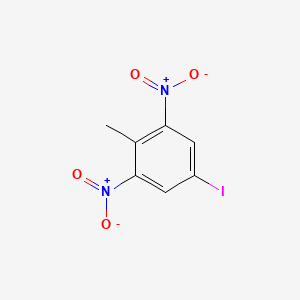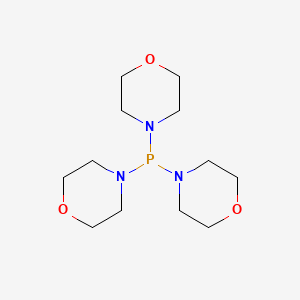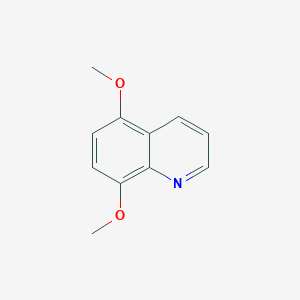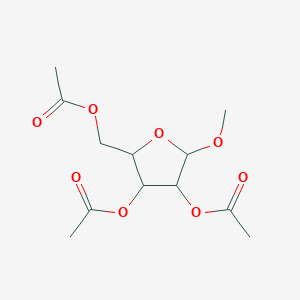
2-(2-Naphthyl)-1H-indole-3-carbaldehyde
説明
The compound “2-(2-Naphthyl)-1H-indole-3-carbaldehyde” is a complex organic molecule. It likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a naphthyl group, which is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, 2-naphthol can be produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid .科学的研究の応用
Divergent Reactions for Indole Derivatives Synthesis
Research highlights the use of Brønsted acid-mediated divergent reactions involving Betti bases with indoles to efficiently synthesize important indole derivatives such as 3-(α,α-diarylmethyl)indoles and chromeno[2,3-b]indoles. This method does not require metal catalysts, using instead inexpensive reagents like p-toluenesulfonic acid monohydrate and molecular iodine, emphasizing a cost-effective approach to complex organic compounds (Deb et al., 2016).
Gold-Catalyzed Cycloisomerizations
Another study discusses the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This method stands out for its operational simplicity and high efficiency across a variety of substrates, demonstrating the versatility of gold catalysis in organic synthesis (Kothandaraman et al., 2011).
Sensor Development with 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde serves as a versatile building block for the development of sensors in supramolecular chemistry and molecular recognition. Its functional groups act as sites for hydrogen bonding, enabling the creation of sensors for various cations and anions, along with applications in detecting toxic species and nerve agents (Das & Goswami, 2017).
Schiff Bases and Metal Complexes
The role of 2-hydroxynaphthalene-1-carbaldehyde in the formation of Schiff bases and their metal complexes is another significant application. These Schiff bases, derived from 2-hydroxynaphthalene-1-carbaldehyde, play a critical role in the development of commercially useful compounds, highlighting the chemical's importance in material science and coordination chemistry (Maher, 2018).
Harmonic Generation and Ferroelectric Properties
The synthesis and structural analysis of noncentrosymmetric organic solids from 2-naphthol derivatives, which exhibit strong second harmonic generation (SHG) response and potential ferroelectric behavior, underline the utility of these compounds in materials science, especially for optical applications (Zhao et al., 2004).
特性
IUPAC Name |
2-naphthalen-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-12-17-16-7-3-4-8-18(16)20-19(17)15-10-9-13-5-1-2-6-14(13)11-15/h1-12,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOWXBVNBZTDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347570 | |
| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94210-62-5 | |
| Record name | 2-(2-Naphthyl)-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)



